molecular formula C9H5Cl2N B12983548 3,5-Dichloroisoquinoline

3,5-Dichloroisoquinoline

Cat. No.: B12983548
M. Wt: 198.05 g/mol
InChI Key: WZFFBNLWEVTJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloroisoquinoline is a high-purity chemical reagent designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile and critical synthetic intermediate for the preparation of complex molecules. Its structure is a privileged scaffold in the design of potential therapeutic agents. Research into analogous chloroquinoline derivatives has demonstrated significant value in anticancer investigations. These compounds can be engineered to incorporate biologically active moieties, such as benzenesulfonamide groups, creating hybrids that have shown promising cytotoxic activity against various cancer cell lines, including lung, HeLa, colorectal, and breast cancers . The mechanism of action for such compounds is often explored through molecular docking studies, which suggest that they can act through the inhibition of key enzymes like PI3K, an important regulator of signal transduction . Furthermore, the isoquinoline scaffold is a recognized structural feature in other pharmacological contexts, such as in dual-action compounds with anticancer and anti-infective properties . This product is strictly labeled For Research Use Only (RUO). RUO products are specialized materials exclusively tailored for laboratory research applications, such as fundamental research, pharmaceutical compound discovery, and the development of new diagnostic assays . They are not intended for diagnostic, therapeutic, or any other human use. CAS Number: Information required for this compound Molecular Formula: Information required for this compound Molecular Weight: Information required for this compound Melting Point: Information required for this compound Storage: Store in a cool, dry place. Handling: Causes serious eye irritation and may cause respiratory irritation. Avoid breathing dust. Wear protective gloves and eye protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

IUPAC Name

3,5-dichloroisoquinoline

InChI

InChI=1S/C9H5Cl2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H

InChI Key

WZFFBNLWEVTJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichloroisoquinoline and Its Precursors

Classical Approaches for Isoquinoline (B145761) Skeleton Formation Applicable to Dihalogenation

The foundational isoquinoline ring system can be constructed using several classical named reactions. For the synthesis of a dihalogenated derivative like 3,5-dichloroisoquinoline, the starting materials for these reactions must be appropriately substituted.

The Pomeranz–Fritsch reaction is a well-established method for synthesizing isoquinolines, which involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde or ketone and an aminoacetal. To apply this to the synthesis of this compound, a substituted benzaldehyde (B42025) would be a logical starting point. For instance, the reaction could theoretically proceed from 2,4-dichlorobenzaldehyde. The subsequent cyclization would then need to be controlled to yield the desired isoquinoline isomer.

Modern adaptations of the Pomeranz–Fritsch reaction often focus on improving yields and reaction conditions, for example, by using microwave irradiation to accelerate the reaction or employing alternative acid catalysts to enhance selectivity.

The Bischler–Napieralski reaction is another cornerstone in isoquinoline synthesis. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline. This intermediate is then dehydrogenated to afford the aromatic isoquinoline.

To target this compound, one would need to start with a β-(2,4-dichlorophenyl)ethylamide. The cyclization of this precursor would lead to a 5-chloro-3,4-dihydroisoquinoline, which upon dehydrogenation would yield 5-chloroisoquinoline. Subsequent chlorination at the 3-position would then be required to obtain the final product.

Direct Halogenation Strategies for Isoquinoline Derivatives

Direct halogenation of the isoquinoline nucleus is a common strategy to introduce halogen atoms. However, controlling the regioselectivity of this process can be challenging due to the electronic nature of the isoquinoline ring system.

The direct chlorination of isoquinoline often leads to a mixture of products. For instance, the reaction of isoquinoline with reagents like phosphorus pentachloride (PCl₅) can lead to the formation of 1,3-dichloroisoquinoline (B189448). This is because the 1- and 3-positions are activated towards nucleophilic substitution in the corresponding N-oxy or N-acyl isoquinolinium salts.

Achieving selective chlorination at the 3- and 5-positions of the isoquinoline ring requires a multi-step approach. The 5-position can be chlorinated through electrophilic aromatic substitution, often directed by the electronic properties of the benzene (B151609) ring portion of the isoquinoline. The introduction of a chlorine atom at the 3-position is more complex and may involve the use of a directing group or the activation of this position through N-oxidation. For example, isoquinoline N-oxide can be treated with phosphoryl chloride to yield a mixture of chloroisoquinolines, with the potential for substitution at the 3-position.

Transition-Metal-Catalyzed Syntheses of Halogenated Isoquinolines

Modern synthetic organic chemistry has seen the rise of transition-metal-catalyzed reactions for the formation of carbon-halogen bonds. These methods offer high selectivity and functional group tolerance. For the synthesis of this compound, a palladium- or copper-catalyzed C-H activation/halogenation reaction could be envisioned. Starting with a pre-functionalized isoquinoline, such as one bearing a directing group, it might be possible to selectively introduce chlorine atoms at the desired positions.

Another approach involves cross-coupling reactions. For instance, a di-bromo or di-triflate substituted isoquinoline could be subjected to a halogen exchange reaction catalyzed by a transition metal complex to yield the corresponding dichloro derivative.

Cross-Coupling Approaches for C-Cl Bond Formation (e.g., from C-H or C-X precursors)

The direct introduction of chlorine atoms onto the isoquinoline skeleton through cross-coupling reactions represents an atom-economical and increasingly popular approach. These methods often rely on the transition-metal-catalyzed activation of C-H bonds, allowing for the late-stage functionalization of the heterocyclic core.

While a direct C-H chlorination of isoquinoline to yield the 3,5-dichloro derivative is not extensively documented, related methodologies for other positions on the quinoline (B57606) and isoquinoline rings suggest potential pathways. For instance, the regioselective halogenation of 8-amidoquinolines has been achieved using various transition metal catalysts. Iron(III)-catalyzed halogenation of 8-amidoquinolines has been demonstrated in water, showcasing a green chemistry approach. mdpi.com Similarly, nickel-catalyzed regioselective C-5 halogenation of 8-aminoquinoline (B160924) has been reported. nih.gov These methods, however, rely on a directing group at the 8-position to achieve regioselectivity at C-5 and would not directly address chlorination at the 3-position.

Transition-metal-catalyzed C-H activation is a powerful tool for the functionalization of quinolines and isoquinolines. nih.govnih.gov Rhodium, in particular, has been extensively used for C-H activation. rsc.orgorganic-chemistry.orgacs.orgrsc.org For instance, rhodium(III)-catalyzed C-H activation of benzoylhydrazines and subsequent annulation with alkynes leads to the formation of isoquinolones. rsc.org While this builds the isoquinolone core, it highlights the utility of rhodium in activating the aromatic C-H bonds of isoquinoline precursors. The direct C-H cyanation of 1-aryl isoquinolines has also been achieved using rhodium(III) catalysis, indicating that the C-H bonds of the isoquinoline system are susceptible to functionalization via this catalytic system. acs.org

A plausible, though not explicitly demonstrated, approach for the synthesis of this compound could involve a two-step process: initial regioselective chlorination at the C-5 position, potentially guided by a directing group, followed by a separate functionalization at the C-3 position. The C-3 position of the isoquinoline nucleus is electronically distinct and may require a different catalytic system or strategy for chlorination.

Another approach could involve the use of isoquinoline N-oxides. The N-oxide functionality alters the electronic properties of the ring system, facilitating electrophilic attack and enabling different regioselectivities for C-H functionalization. researchgate.netacs.org Transition-metal-catalyzed C-H functionalization of quinoline N-oxides has been shown to occur at the C8 position, again highlighting the potential for regiocontrol. acs.org While direct chlorination at the 3 and 5 positions of an isoquinoline N-oxide has not been detailed, this substrate class remains a promising avenue for exploration.

Table 1: Examples of Transition-Metal-Catalyzed Halogenation of Quinoline Derivatives

SubstrateCatalyst/ReagentsProductReference
8-AmidoquinolineFe(III) catalyst, Halogen source, Water5-Halo-8-amidoquinoline mdpi.com
8-AminoquinolineNi(II) catalyst, Halogen source5-Halo-8-aminoquinoline nih.gov
8-Aminoquinoline AmidesElectrochemical, DCM (chlorine source)C-5 Chloro-8-aminoquinoline amides rsc.orgresearchgate.net
8-Aminoquinoline Amides/SulfonamidesSelectfluor, HOAcC5-Fluoro-8-aminoquinoline amides/sulfonamides rsc.org

Annulation Reactions for Isoquinoline Ring Construction with Halogen Control

Building the isoquinoline ring from precursors that already contain the desired halogen substitution pattern is a classical and reliable strategy. Several named reactions for isoquinoline synthesis can be adapted for this purpose, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. The key to this approach is the synthesis of appropriately substituted precursors, such as a β-(3,5-dichlorophenyl)ethylamine or a 3,5-dichlorobenzaldehyde (B167965).

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. mdpi.comnih.govresearchgate.netdntb.gov.uaacs.org To synthesize this compound via this method, one would require N-formyl-β-(3,5-dichlorophenyl)ethylamine. The synthesis of β-phenylethylamines can be achieved through methods like the reduction of benzyl (B1604629) cyanides or the Hofmann or Curtius rearrangement of hydrocinnamide derivatives. nih.gov

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. nih.govnih.govacs.orgrsc.orgresearchgate.net Subsequent aromatization would be necessary to obtain the isoquinoline. For this compound, this would again start with β-(3,5-dichlorophenyl)ethylamine.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. rsc.orgresearchgate.netresearchgate.netcore.ac.ukresearchgate.net The use of 3,5-dichlorobenzaldehyde as a starting material in this reaction would be a direct approach to introduce the chlorine atoms onto the benzene portion of the isoquinoline ring system. 3,5-Dichlorobenzaldehyde can be prepared by the oxidation of 3,5-dichlorotoluene. nih.gov

A specific method for the synthesis of 1,3-dichloroisoquinolines involves the reaction of arylacetonitriles with phosgene (B1210022) (C(O)Cl₂). youtube.com This reaction builds the heterocyclic ring with the C-3 chlorine atom already in place. While this method yields a 1,3-dichloro substitution pattern, it demonstrates the use of annulation to incorporate chlorine atoms directly.

Table 2: Classical Isoquinoline Syntheses Adaptable for this compound

Reaction NameKey Precursors for this compoundIntermediate/Product TypeReference
Bischler-NapieralskiN-acyl-β-(3,5-dichlorophenyl)ethylamine3,4-Dihydroisoquinoline mdpi.comdntb.gov.ua
Pictet-Spenglerβ-(3,5-dichlorophenyl)ethylamine, Aldehyde/KetoneTetrahydroisoquinoline nih.govacs.orgrsc.org
Pomeranz-Fritsch3,5-Dichlorobenzaldehyde, Aminoacetaldehyde dialkyl acetalIsoquinoline rsc.orgresearchgate.netresearchgate.net

Emerging Synthetic Strategies for Halogenated Aromatic Heterocycles

Recent advancements in synthetic methodology offer new avenues for the preparation of halogenated aromatic heterocycles like this compound. These emerging strategies often focus on improving efficiency, selectivity, and environmental compatibility.

Photocatalysis has emerged as a powerful tool for the halogenation of organic molecules under mild conditions. researchgate.netcore.ac.uk Visible-light-induced photocatalysis can be used to generate halogen radicals from sources like N-chlorosuccinimide (NCS), which can then engage in C-H functionalization of aromatic and heteroaromatic systems. dntb.gov.uaresearchgate.net For example, the chlorination of arenes and heteroarenes has been achieved using organic dyes as photocatalysts. researchgate.net While the specific application to this compound has not been reported, the general applicability of photocatalytic C-H chlorination suggests it as a promising future direction. Photocatalytic methods can offer advantages in terms of reduced reliance on toxic reagents and harsh reaction conditions.

Enzymatic halogenation presents a green and highly selective alternative for the synthesis of halogenated compounds. Flavin-dependent halogenases have been shown to catalyze the specific chlorination of isoquinoline derivatives. For instance, the fungal halogenase Rdc2 can chlorinate hydroxylated isoquinolines at the position ortho to the hydroxyl group. While this particular enzyme may not be suitable for the synthesis of this compound, it demonstrates the potential of biocatalysis for the regioselective halogenation of the isoquinoline scaffold. Further discovery and engineering of halogenase enzymes could lead to biocatalysts capable of producing a wide range of halogenated heterocycles.

The development of novel organocatalysts for halogenation is another active area of research. These catalysts can activate halogenating agents under mild conditions, offering an alternative to transition-metal-based systems.

Advanced Chemical Reactivity and Transformation Pathways of 3,5 Dichloroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloroisoquinoline Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated heterocycles. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile displaces a halide ion on the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Differential Reactivity of Chlorine Atoms at C-3 and C-5 Positions

The two chlorine atoms in 3,5-dichloroisoquinoline exhibit different reactivities towards nucleophiles. This difference is primarily governed by the electronic effects within the isoquinoline (B145761) ring system. The nitrogen atom in the ring exerts an electron-withdrawing effect, which is more pronounced at the C-3 position compared to the C-5 position. This increased electrophilicity at C-3 generally makes it more susceptible to nucleophilic attack.

For instance, in related dihalopyridine systems, the halogen at the position ortho or para to the nitrogen is typically more reactive in SNAr reactions. This principle can be extended to the dichloroisoquinoline system, suggesting that the C-3 chlorine atom would be more labile.

Amination Reactions and Their Regioselectivity

The reaction of this compound with various amines, such as primary and secondary amines, is a key method for synthesizing amino-substituted isoquinolines. The regioselectivity of these amination reactions is a critical aspect. mdpi.com In many cases, the reaction can be controlled to selectively substitute one of the chlorine atoms.

Studies on similar dichlorinated heterocyclic systems, such as 2,4-dichloroquinazolines and 5,7-dichloro-pyrido[2,3-d]pyrimidinediones, have consistently shown that one chlorine position is significantly more reactive towards amine nucleophiles than the other. mdpi.comsciforum.net For example, the amination of 5,7-dichloro-pyrido[2,3-d]pyrimidinediones with anilines and alkylamines occurs regioselectively at the C-5 position. sciforum.net This suggests that in this compound, amination would likely favor substitution at the more activated C-3 position. The specific reaction conditions, including the nature of the amine, solvent, and temperature, can influence the outcome and selectivity of the amination process. mdpi.com

Alkoxylation and Thiolation Transformations

Similar to amination, this compound can undergo alkoxylation and thiolation reactions to introduce oxygen and sulfur functionalities, respectively. These transformations are typically carried out using alkoxides (RO⁻) or thiolates (RS⁻) as nucleophiles.

The principles of regioselectivity observed in amination reactions generally apply to alkoxylation and thiolation as well. The more electrophilic C-3 position is the expected site of initial substitution. For example, in the reaction of 1,3-dichloroisoquinoline (B189448) with sodium methoxide, the substitution occurs preferentially at the C-1 position, which is analogous to the C-3 position in terms of its relationship to the ring nitrogen. thieme-connect.de Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols have shown that the reaction proceeds via a nucleophilic aromatic substitution mechanism. researchgate.net

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method to replace one halogen with another. wikipedia.org In the context of this compound, this could involve converting the chloro substituents to other halogens like fluoro or iodo. These reactions are often driven by the differential solubility of the resulting halide salts or by using a large excess of the halide source. wikipedia.org

While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides often requires metal catalysis. wikipedia.orgnih.gov Catalysts based on copper(I) iodide with diamine ligands, or nickel bromide with tri-n-butylphosphine, have been used for aromatic Finkelstein reactions. wikipedia.org Such transformations can be valuable for modulating the reactivity of the isoquinoline core for subsequent cross-coupling reactions, as aryl iodides are generally more reactive than aryl chlorides. nih.gov

Organometallic Cross-Coupling Reactions for C-C Bond Formation

Organometallic cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures. youtube.comyoutube.com

Suzuki-Miyaura Coupling with Aryl- and Alkylboronic Acids

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. youtube.comnih.gov This reaction is widely used for the synthesis of biaryls and other coupled products. nih.gov

In the case of this compound, Suzuki-Miyaura coupling offers a route to introduce aryl and alkyl groups at the C-3 and C-5 positions. The regioselectivity of the coupling is a key consideration. Generally, the oxidative addition of the palladium catalyst to the carbon-chlorine bond is the rate-determining step, and this is often faster for the more electron-deficient position. mdpi.com

For dichlorinated heterocycles, it is often possible to achieve selective mono- or di-substitution by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the boronic acid. researchgate.netsci-hub.se For instance, in the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline, regioselective mono-arylation can be achieved. researchgate.net Similarly, studies on 2,4-dichloropyrimidines have shown a preference for coupling at the C4-position. mdpi.com

While the provided reference thieme-connect.de discusses the regioselectivity at C-1 of 1,3-dichloroisoquinoline, the principles can be extrapolated to this compound. The C-3 position, being more electronically activated, would be the likely site for the initial Suzuki-Miyaura coupling. Subsequent coupling at the C-5 position would require more forcing conditions. The choice of palladium catalyst and ligands can also influence the regioselectivity. nih.gov

Below is a table summarizing the expected reactivity for the discussed reactions on this compound.

Reaction TypeReagentsExpected Major Product
AminationPrimary/Secondary Amine3-Amino-5-chloroisoquinoline
AlkoxylationSodium Alkoxide3-Alkoxy-5-chloroisoquinoline
ThiolationSodium Thiolate3-Thioether-5-chloroisoquinoline
Suzuki-Miyaura CouplingAryl/Alkylboronic Acid (1 eq.)3-Aryl/Alkyl-5-chloroisoquinoline

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful method for forming carbon-carbon bonds. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. illinois.edu

For dichloroisoquinolines, the Negishi reaction offers a pathway for selective alkylation or arylation. The reactivity of the chlorine atoms is influenced by their position. While specific studies on this compound are not extensively detailed in the provided literature, the principles of the Negishi reaction on halo-aromatics are well-established. organic-chemistry.org The reaction typically utilizes a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or a nickel catalyst. wikipedia.orgorganic-chemistry.org Zinc-mediated reactions can be performed with pre-formed organozinc reagents or by generating them in situ. organic-chemistry.org

Table 1: Illustrative Examples of Negishi Coupling Conditions This table presents general conditions for Negishi couplings as specific data for this compound was not found in the search results.

ElectrophileNucleophile (Organozinc)CatalystSolventConditionsYieldReference
Aryl BromideOrganozinc Bromide (0.5 M in THF)Pd(dppf)Cl₂-DCMTHF100°C, 20 min (microwave)73% commonorganicchemistry.com
Aryl ChlorideOrganozinc Bromide (0.5 M in THF)Pd(amphos)Cl₂THF80°C, 20 min (microwave)40% commonorganicchemistry.com
2-Bromopyridineo-Tolylzinc ChloridePd(PPh₃)₄Not SpecifiedNot Specified- wikipedia.org

Stille Coupling with Organotin Reagents (e.g., regioselectivity studies)

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudo-halide. wikipedia.orgnumberanalytics.com This method is valued for the air and moisture stability of organostannane reagents. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In dihalogenated systems like this compound, regioselectivity is a critical consideration. The oxidative addition step, which is often rate-determining, is sensitive to the electronic environment of the carbon-halogen bond. Research on related dihalo-heterocycles, such as 3,5-dibromo-2-pyrone, shows that coupling often occurs preferentially at the more electron-deficient position. nih.gov For this compound, this would suggest a potential difference in reactivity between the C-3 position (in the aza-aromatic ring) and the C-5 position (in the benzene (B151609) ring). However, factors like the choice of catalyst, ligands, and the addition of co-catalysts like Cu(I) can reverse this selectivity. nih.gov

Table 2: Factors Influencing Regioselectivity in Stille Coupling of Dihaloarenes Data based on studies of 3,5-dibromo-2-pyrone, illustrating principles applicable to dichloroisoquinolines.

SubstrateCoupling PartnerCatalyst SystemSolventMajor Coupling SiteRationaleReference
3,5-dibromo-2-pyroneOrganostannanePd CatalystStandardC3C3 is more electron-deficient, favoring faster oxidative addition. nih.gov
3,5-dibromo-2-pyroneOrganostannanePd Catalyst + Cu(I)DMF (polar aprotic)C5Formation of a more reactive 5-pallado intermediate is favored. nih.gov

Sonogashira Coupling for Alkynyl Derivatization

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted aromatics by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

This reaction is highly relevant for the functionalization of this compound, allowing for the introduction of alkyne moieties. Studies on the related 2,4-dichloroquinoline (B42001) have demonstrated that regioselective alkynylation is feasible. For instance, using a Pd/C-CuI catalyst system in water, the chlorine at the C-2 position of 2,4-dichloroquinoline reacts selectively over the C-4 chlorine. beilstein-journals.org This selectivity is attributed to the higher reactivity of the α-chloro position in the pyridine (B92270) ring. By analogy, for this compound, the C-3 chlorine is expected to be more reactive than the C-5 chlorine under similar Sonogashira conditions. The resulting chloro-alkynyl-isoquinoline can then undergo further coupling reactions, such as Suzuki coupling, at the remaining chlorine position. beilstein-journals.org

Table 3: Regioselective Sonogashira Coupling of 2,4-Dichloroquinoline This table demonstrates the principle of regioselective alkynylation in a related dichlorinated system.

SubstrateAlkyneCatalyst SystemBaseTemperatureProductYieldReference
2,4-dichloroquinolinePhenylacetylene10% Pd/C, CuI, PPh₃Et₃N80°C4-chloro-2-(phenylethynyl)quinoline95% beilstein-journals.org
2,4-dichloroquinoline1-Heptyne10% Pd/C, CuI, PPh₃Et₃N80°C4-chloro-2-(hept-1-yn-1-yl)quinoline94% beilstein-journals.org
2,4-dichloroquinolineEthynyltrimethylsilane10% Pd/C, CuI, PPh₃Et₃N80°C4-chloro-2-((trimethylsilyl)ethynyl)quinoline92% beilstein-journals.org

Heck and Buchwald-Hartwig Amination Strategies

The Heck reaction creates substituted alkenes by coupling an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org The reaction is stereospecific and tolerates a wide array of functional groups. nrochemistry.com The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgcapes.gov.br This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. wikipedia.org

For dichloroisoquinolines, these reactions enable the introduction of vinyl and amino groups. The choice of catalyst, particularly the phosphine (B1218219) ligand, is crucial for achieving high yields and controlling selectivity. nih.govacsgcipr.org In the context of 1,3-dichloroisoquinoline, Pd(0) catalysis has been used for amination reactions. researchgate.net Studies on various dichloroquinolines have shown that the reactivity of the chloro positions can differ significantly, with α-positions (like C-2) often being more reactive. researchgate.netnih.gov For successful di-amination, more robust ligands like DavePhos may be required, especially when dealing with sterically hindered amines. nih.govnih.gov

Table 4: Pd(0) Catalysis for Amination of 1,3-Dichloroisoquinoline This table provides an example of amination strategies on a related dichloroisoquinoline isomer.

SubstrateAmineCatalyst System (Pd Source/Ligand)BaseResultReference
1,3-DichloroisoquinolineAmine (2 equiv.)Pd(0)/Cy-JosiPhosNot SpecifiedMixture of oligomers, C-Cl bond reduction observed. researchgate.net
1,3-DichloroisoquinolineAmine (2 equiv.)Pd(0)/DavePhosNot SpecifiedMixture of oligomers. researchgate.net

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. epa.gov Simple iron salts, such as FeCl₃ or Fe(acac)₃, can effectively catalyze the coupling of Grignard reagents with aryl chlorides and triflates under mild conditions. epa.gov These reactions exhibit high functional group tolerance. epa.gov

The application of iron catalysis to dichloroisoquinolines allows for regioselective alkylation. In the case of 1,3-dichloroisoquinoline, iron-catalyzed reactions can selectively target one of the chlorine atoms. The mechanism is thought to involve low-valent iron species, potentially Fe(-II) or Fe(0), which are generated in situ. princeton.edu The choice of the Grignard reagent can be critical; for instance, reactions with methylmagnesium bromide may not proceed, while ethylmagnesium bromide can be effective, highlighting the complexity of the catalytic cycle which may involve β-hydride elimination steps. princeton.edu

Table 5: Principles of Iron-Catalyzed Cross-Coupling This table outlines general findings as specific reaction data for dichloroisoquinolines was limited in the search results.

Catalyst PrecursorNucleophileElectrophile TypeLigand/AdditiveKey ObservationReference
Fe(acac)₃ (5 mol%)EtMgBrAryl ChlorideNoneHigh yield (>95%) of cross-coupling product. princeton.edu
Fe(acac)₃ (5 mol%)MeMgBrAryl ChlorideNoneNo cross-coupling observed. princeton.edu
FeCl₃ (5 mol%)Aryl GrignardAlkyl HalideTMEDABidentate ligand suppresses competing β-hydride elimination. princeton.edu

Lithiation and Deprotonative Metalation Studies

Deprotonative metalation involves the direct removal of a proton from an aromatic ring using a strong base, typically an organolithium reagent or a lithium amide, to form an organometallic intermediate. nih.gov This intermediate can then be trapped with an electrophile to introduce a new functional group. This C-H activation strategy avoids the need for a pre-installed halogen.

Regioselective Lithiation and Trapping with Electrophiles

The regioselectivity of lithiation is guided by the most acidic proton, which is influenced by inductive effects and the presence of directing metalating groups. In heteroaromatic systems, protons adjacent to the heteroatom are often more acidic. For isoquinolines, the C-1 and C-4 positions are particularly susceptible to deprotonation.

While specific studies on the lithiation of this compound were not prominent in the provided results, research on the related 3,5-dichloroaniline (B42879) demonstrates the principle of regioselective lithiation. Using a t-butoxycarbonyl protecting group to direct the metalation, t-butyllithium selectively removes a proton ortho to the directing group, allowing for subsequent carboxylation. osti.gov For 1,3-dichloroisoquinoline, lithiation would be expected to occur at the C-4 position, which is activated by both the adjacent benzene ring and the nitrogen atom's influence through the ring system. Trapping this C-4 lithiated species with an electrophile would install a substituent at this position. The stability and reactivity of the resulting lithiated species are key to the success of such transformations.

Table 6: Example of Directed Regioselective Lithiation This table illustrates the concept using a related dichloroaromatic compound.

SubstrateDirecting GroupBase/SystemElectrophileSite of FunctionalizationReference
3,5-dichloroanilinet-Butoxycarbonylt-BuLi / TMEDACO₂ (Carboxylation)C-4 (ortho to directing group) osti.gov

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-metal bonds, which can then be subjected to a variety of subsequent reactions. This process typically involves the reaction of an organohalide with an organometallic reagent, most commonly an organolithium or a Grignard reagent. In the context of this compound, the two chlorine atoms at positions 3 and 5 present a question of regioselectivity.

The general mechanism of lithium-halogen exchange involves a nucleophilic attack of the organolithium reagent on the halogen atom, forming a transient "ate" complex. This is followed by the expulsion of the more stable carbanion, leading to the formation of the new organolithium species. The rate of exchange is influenced by several factors, including the nature of the halogen (I > Br > Cl > F), the solvent, and the temperature.

For this compound, the relative reactivity of the C3-Cl and C5-Cl bonds towards halogen-metal exchange is a critical consideration. The chlorine at the 3-position is adjacent to the nitrogen atom, which can influence the electronic properties and steric environment of this site. The chlorine at the 5-position is on the carbocyclic ring and is less influenced by the heteroatom.

Table 1: Predicted Regioselectivity in Halogen-Metal Exchange of this compound

ReagentPosition of ExchangeExpected Major ProductRationale
n-BuLiC33-Lithio-5-chloroisoquinolineThe inductive effect of the nitrogen atom may stabilize the resulting lithiated species at the adjacent C3 position.
i-PrMgClC3 or C5Mixture of 3- and 5-magnesiated speciesGrignard reagents are generally less reactive and may exhibit lower selectivity compared to organolithium reagents.

It is important to note that these are predicted outcomes based on general principles. Experimental validation would be necessary to confirm the actual regioselectivity. The choice of the organometallic reagent and reaction conditions can be tuned to favor the formation of one regioisomer over the other, thus providing a strategic entry point for the synthesis of diversely substituted isoquinolines.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound core open up another dimension of its chemical reactivity, allowing for the modification of the heterocyclic ring system or the chlorinated sites.

The selective reduction of this compound presents a significant synthetic challenge due to the presence of two reducible functionalities: the isoquinoline ring and the two carbon-chlorine bonds. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Reduction of the heterocyclic ring, leading to the formation of tetrahydroisoquinolines, is a valuable transformation for the synthesis of various biologically active molecules. This can typically be achieved through catalytic hydrogenation using catalysts such as platinum or palladium on carbon. However, under these conditions, dehalogenation can be a competing and often favored reaction.

Chemoselective reduction of the C-Cl bonds without affecting the aromaticity of the isoquinoline ring is another important transformation. This can be achieved using various reducing agents, and the selectivity between the C3-Cl and C5-Cl bonds can be a key point of control.

Table 2: Potential Reagents for Chemoselective Reduction of this compound

Reagent/ConditionTarget FunctionalityExpected Product
H₂, Pd/C, high pressureBoth ring and C-Cl bonds1,2,3,4-Tetrahydroisoquinoline
H₂, Pd/C, controlled conditionsC-Cl bonds3-Chloroisoquinoline, 5-Chloroisoquinoline, Isoquinoline
NaBH₄, PdCl₂(dppf)C-Cl bonds3-Chloroisoquinoline and/or 5-Chloroisoquinoline
Zn, AcOHC-Cl bonds3-Chloroisoquinoline and/or 5-Chloroisoquinoline

The development of highly chemoselective reduction methods is crucial for the strategic utilization of this compound as a building block in organic synthesis.

The oxidation of the isoquinoline ring system can lead to the formation of N-oxides or the introduction of hydroxyl groups, providing further avenues for functionalization. The presence of the electron-withdrawing chlorine atoms can influence the susceptibility of the ring to oxidation.

N-oxidation of the isoquinoline nitrogen is a common transformation that can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then serve as a handle for further reactions, such as the introduction of substituents at the C1 position.

Oxidative functionalization of the carbon framework of the isoquinoline ring is more challenging but can potentially be achieved using strong oxidizing agents. For instance, oxidation could lead to the formation of phthalimide (B116566) derivatives through cleavage of the heterocyclic ring. However, the conditions required for such transformations are often harsh and may lead to a mixture of products.

Table 3: Potential Oxidative Transformations of this compound

ReagentType of OxidationPotential Product
m-CPBAN-oxidationThis compound N-oxide
KMnO₄, heatRing cleavageDichlorinated phthalic acid derivative

The oxidative chemistry of this compound remains a less explored area compared to its other transformations, suggesting opportunities for future research and the development of novel synthetic methodologies.

Spectroscopic and Structural Elucidation of 3,5 Dichloroisoquinoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3,5-Dichloroisoquinoline. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H, ¹³C, and Heteronuclear NMR for Structural Assignment

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, allows for the fundamental assignment of a molecule's structure. In this compound, the chemical shifts of the protons and carbons are influenced by the electronegativity of the nitrogen atom and the two chlorine atoms, as well as by the aromatic ring currents.

While specific spectral data for this compound is not widely published, predictions can be made based on related structures like 1,3-Dichloroisoquinoline (B189448) and 3,5-dichloroaniline (B42879). nih.govsigmaaldrich.com The protons on the benzene (B151609) ring portion of the molecule would appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C1 would likely be the most downfield-shifted proton in the heterocyclic ring due to its proximity to the nitrogen atom. The protons at C4, C6, C7, and C8 would exhibit chemical shifts influenced by the positions of the chloro-substituents.

Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to chlorine (C3 and C5) would show characteristic shifts. The carbons adjacent to the nitrogen (C1 and C3) would also be significantly affected. The complete assignment is unequivocally confirmed by combining 1D and 2D NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1~8.5 - 9.0~150 - 155
C3-~152 - 158
C4~7.8 - 8.2~120 - 125
C5-~130 - 135
C6~7.6 - 7.9~128 - 132
C7~7.5 - 7.8~127 - 130
C8~8.0 - 8.4~129 - 133
C4a-~135 - 140
C8a-~128 - 132

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and deducing the spatial arrangement of the molecule. ruc.dkepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons on the benzene ring (e.g., H6-H7, H7-H8), helping to trace the carbon framework. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This technique is essential for assigning the carbon signals based on the already assigned proton signals. Each CH group in this compound would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, the proton at C1 would show an HMBC correlation to C3 and C8a, confirming their connectivity. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are connected through bonds. mdpi.commdpi.com It is invaluable for determining the conformation and stereochemistry of molecules by analyzing through-space interactions. longdom.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. mdpi.com This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₅Cl₂N), HRMS can distinguish its exact mass from other molecules with the same nominal mass. rsc.orgmdpi.com

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₅Cl₂N
Nominal Mass197 g/mol
Monoisotopic Mass196.980 g/mol
Calculated Exact Mass ([M+H]⁺)197.9877 g/mol

Fragmentation Pathway Analysis of Dichloroisoquinolines

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. wikipedia.org The analysis of these fragmentation patterns provides valuable structural information. youtube.comlibretexts.org For dichloroisoquinolines, common fragmentation pathways would likely involve:

Loss of a Chlorine Radical (Cl•) : Formation of a [M-Cl]⁺ ion.

Loss of HCl : Elimination of a hydrogen and a chlorine atom.

Loss of HCN : A characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Ring Cleavage : The isoquinoline (B145761) ring system can break apart in predictable ways.

These fragmentation processes are influenced by the stability of the resulting ions and neutral fragments. researchgate.net

Application in Reaction Monitoring

HRMS is an invaluable tool for real-time or near-real-time monitoring of chemical reactions. nih.gov By analyzing small aliquots of a reaction mixture over time, chemists can track the disappearance of reactants and the appearance of intermediates and products. nih.gov For example, in a reaction to synthesize a derivative of this compound, HRMS could precisely measure the concentrations of the starting material, any transient intermediates, and the final product, allowing for detailed kinetic studies and optimization of reaction conditions. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's structure and its arrangement in the solid state. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

For a molecule like this compound, an X-ray crystal structure would reveal:

Bond Lengths and Angles : Precise measurements of all bond distances and angles, confirming the molecular geometry.

Planarity : The degree of planarity of the isoquinoline ring system.

Intermolecular Interactions : How the molecules pack together in the crystal. This can include π-π stacking interactions between the aromatic rings and potential halogen bonding involving the chlorine atoms. nih.gov These non-covalent interactions are crucial in determining the material's physical properties. weizmann.ac.il

Single Crystal X-ray Diffraction of this compound Derivatives (e.g., for 1-aryl-3-chloroisoquinolines)

The crystal structure of this derivative was solved and refined, revealing a non-centrosymmetric space group, P2₁2₁2₁, and confirming its absolute structure through anomalous dispersion effects. eurjchem.comsemanticscholar.org The two central six-membered heterocyclic rings were found to adopt a distorted half-chair conformation. eurjchem.comsemanticscholar.org The detailed crystallographic parameters for this compound are presented in the table below.

Crystallographic Data for Methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate eurjchem.comsemanticscholar.orgresearchgate.net
ParameterValue
Empirical formulaC₁₅H₁₇NO₂S₂
Formula weight307.41
Temperature (K)298(2)
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)5.2804(5)
b (Å)8.1347(17)
c (Å)35.015(4)
Volume (ų)1504.1(4)
Z4
Calculated density (g/cm³)1.358

This data highlights the level of detail that can be obtained from single crystal X-ray diffraction, which would be equally applicable to the analysis of this compound and its derivatives, allowing for a precise determination of their solid-state structures.

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal packing of molecules is governed by a variety of intermolecular interactions, which dictate the supramolecular architecture and influence the physical properties of the solid. In the case of this compound and its derivatives, a combination of interactions including hydrogen bonds, halogen bonds, and π-π stacking is expected to play a crucial role in their crystal packing. researchgate.netmdpi.comnih.gov

The analysis of related halogenated quinoline (B57606) and isoquinoline structures reveals that weak C-H···O and C-H···S hydrogen bonds, as well as C-H···π interactions, can link molecules into three-dimensional networks. eurjchem.comsemanticscholar.org In halogenated compounds, halogen···halogen interactions, particularly Type II where the electrophilic region of one halogen interacts with the nucleophilic region of another, can be a significant structure-directing force. nih.gov Furthermore, the presence of aromatic rings in isoquinoline derivatives facilitates π-π stacking interactions, which contribute to the stabilization of the crystal lattice.

The crystal structure of the aforementioned complex isoquinoline derivative is stabilized by a combination of weak C-H···O, C-H···S, and C-H···π inter- and intramolecular interactions, resulting in a three-dimensional network. eurjchem.comsemanticscholar.org Specifically, intermolecular C-H···O hydrogen bonds link the molecules into infinite zigzag chains. semanticscholar.org For halogenated oxindoles, both hydrogen bonding and halogen-halogen interactions were found to be significant in the crystal packing. nih.gov The study of chloro-substituted Schiff base ester liquid crystals has shown that lateral chloro substitution can disturb smectic molecular packing due to steric effects while potentially promoting tilted smectic phases through an increased lateral dipole moment. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for the identification of functional groups within a molecule, as they probe the vibrational modes of the chemical bonds. nih.govresearchgate.netnih.govmdpi.com The analysis of the vibrational spectra of this compound would allow for the characterization of its key structural features.

Based on studies of related halogenated quinolines and pyridines, the following characteristic vibrational frequencies can be anticipated for this compound:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring system are expected to appear in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are characteristic of the halogen substitution and are generally found in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Ring vibrations: Various in-plane and out-of-plane bending vibrations of the isoquinoline ring will give rise to a series of bands throughout the fingerprint region (below 1500 cm⁻¹).

A detailed vibrational analysis of 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) using DFT calculations has provided a thorough interpretation of their IR and Raman spectra, which can serve as a valuable reference for assigning the vibrational modes of this compound. nih.gov Similarly, a comprehensive study of 8-chloroquinoline (B1195068) has been conducted, providing further comparative data. researchgate.net

The table below presents a hypothetical assignment of the main vibrational modes for this compound based on the analysis of related compounds.

Hypothetical Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
C=C/C=N Ring Stretch1600 - 1400IR, Raman
C-H In-plane Bend1300 - 1000IR, Raman
C-H Out-of-plane Bend900 - 700IR, Raman
C-Cl Stretch800 - 600IR, Raman

Experimental recording and theoretical calculations of the IR and Raman spectra of this compound would be necessary for a definitive assignment of its vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. illinois.eduncsu.edu The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

The electronic spectra of quinoline and isoquinoline have been interpreted using perturbation theory. researchgate.net The introduction of substituents, such as chlorine atoms, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). A study on 5,7-dibromo-8-hydroxy quinoline demonstrated the effect of solvent polarity on the electronic transitions. researchgate.net In general, increasing the polarity of the solvent can lead to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions.

For this compound, the main absorption bands would arise from transitions involving the π-electron system of the isoquinoline core. The presence of the chlorine atoms, with their lone pairs of electrons, may introduce n → π* transitions, although these are often weaker than π → π* transitions. The exact positions of the absorption maxima will be influenced by the electronic effects of the chloro substituents.

The table below presents hypothetical UV-Vis absorption data for this compound in a common organic solvent like ethanol, based on the electronic spectra of related compounds.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol
Electronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~220-250High
π → π~270-300Moderate
n → π*~310-340Low

Experimental determination of the UV-Vis spectrum of this compound in various solvents would be required to accurately determine its absorption maxima and molar absorptivity values and to fully understand its electronic properties.

Computational and Theoretical Investigations of 3,5 Dichloroisoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. nih.govyoutube.com DFT calculations allow for the prediction of a wide array of properties, from molecular geometries and vibrational frequencies to the energies of frontier orbitals, which are crucial for understanding molecular stability and reactivity. nih.govyoutube.com

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy structure. For 3,5-dichloroisoquinoline, being a rigid aromatic system, significant conformational variance is not expected. The geometry optimization, likely performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely determine bond lengths, bond angles, and dihedral angles.

The resulting optimized structure would be planar, with the bond lengths and angles influenced by the electron-withdrawing nature of the nitrogen atom and the two chlorine substituents. It is anticipated that the C-Cl bonds would exhibit standard lengths, and the bond angles within the aromatic rings would show minor deviations from the ideal 120° due to the steric and electronic effects of the substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is illustrative and based on typical DFT calculation results for similar structures.)

ParameterPredicted Value
C3-Cl Bond Length~1.74 Å
C5-Cl Bond Length~1.73 Å
C1-N2 Bond Length~1.31 Å
N2-C3 Bond Length~1.37 Å
C-C Bond Lengths (Aromatic)1.38 - 1.42 Å
C-H Bond Lengths~1.08 Å
N2-C3-C4 Angle~123°
C4-C5-C6 Angle~121°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. masterorganicchemistry.comwuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comdntb.gov.ua

Table 2: Predicted Frontier Orbital Energies for this compound (Note: This data is illustrative and based on typical DFT calculation results for similar structures.)

ParameterPredicted Energy (eV)
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV

The distribution of these orbitals is also crucial. The LUMO's density is expected to be concentrated around the carbon atoms bearing the chlorine substituents (C3 and C5) and the pyrimidine (B1678525) ring, indicating these are the most likely sites for nucleophilic attack.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. nih.gov In an ESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination to Lewis acids. Conversely, pronounced positive potential would be expected on the hydrogen atoms and, importantly, on the carbon atoms C3 and C5 bonded to the electronegative chlorine atoms. This positive potential highlights their susceptibility to nucleophilic substitution. The regions around the chlorine atoms themselves would exhibit a mix of negative potential (on the halogen) and positive potential (on the carbon), characteristic of a polar C-Cl bond.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and analyzing the structures of short-lived transition states.

Computational Elucidation of Regioselectivity in Substitution Reactions

This compound has two reactive sites for nucleophilic aromatic substitution (SNAr). A key question is which chlorine atom is more readily displaced. Computational studies can predict this regioselectivity by calculating the activation energies for the two possible pathways (attack at C3 versus C5). nih.gov

The mechanism involves the formation of a high-energy intermediate known as a Meisenheimer complex. DFT calculations would be used to model the transition states leading to the formation of these intermediates for both pathways. The pathway with the lower activation energy barrier would be the favored one.

Studies on analogous systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the regioselectivity is governed by the electronic nature of the ring and any substituents. nih.gov For this compound, the LUMO distribution and ESP map both suggest that C3 and C5 are electrophilic. However, the relative stability of the two possible Meisenheimer complexes would be the deciding factor. The nitrogen atom's ability to stabilize the negative charge of the intermediate is crucial. Attack at C3 allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a powerful stabilizing effect. Attack at C5 does not offer this same degree of stabilization. Therefore, it is strongly predicted that nucleophilic substitution would occur preferentially at the C3 position.

Table 3: Predicted Activation Energies for SNAr of this compound with a Generic Nucleophile (Nu⁻) (Note: This data is illustrative and based on qualitative chemical principles and findings from analogous systems.)

Reaction PathwayPredicted Relative Activation Energy (ΔG‡)Predicted Outcome
Nucleophilic attack at C3LowerMajor Product
Nucleophilic attack at C5HigherMinor or No Product

Theoretical Prediction of Catalytic Pathways

Halogenated aza-aromatics like this compound are important substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). DFT can be employed to model the entire catalytic cycle for such reactions. This includes modeling the key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination.

For instance, in a palladium-catalyzed Suzuki coupling, a computational study would investigate the oxidative addition of the Pd(0) catalyst to either the C3-Cl or C5-Cl bond. By calculating the energy profiles of both pathways, the model can predict which site is more reactive. Often, the more electron-deficient C-Cl bond will undergo oxidative addition more readily. As established, the C3 position is electronically distinct due to its proximity to the ring nitrogen. A theoretical study would clarify whether this electronic factor or steric hindrance dominates the selectivity of the initial catalytic step. Transition state analysis for each step of the cycle would reveal the rate-determining step and provide insights into how to optimize reaction conditions (e.g., by modifying ligands on the metal catalyst) to improve yield and selectivity.

Following a comprehensive review of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus on the chemical compound this compound. Searches for predicted spectroscopic properties or advanced quantum chemical analyses pertaining to the reactivity of this specific isomer did not yield any relevant research data.

Therefore, the detailed sections on spectroscopic property predictions and quantum chemical approaches to understand reactivity for this compound cannot be generated as requested due to the absence of foundational research in the public domain.

While computational chemistry is a powerful tool for investigating the properties of molecules, research has historically focused on other isomers or derivatives of the isoquinoline (B145761) family. For instance, studies can be found for compounds such as 1-chloroisoquinoline (B32320) and various dihalo-substituted quinolines, but these findings are not directly applicable to the unique 3,5-dichloro substitution pattern. The electronic and steric effects of the chlorine atoms at the C3 and C5 positions would yield unique spectroscopic and reactivity profiles that cannot be accurately extrapolated from other isomers.

Future computational studies on this compound would be necessary to provide the data required to populate the requested sections. Such research would likely involve methods like Density Functional Theory (DFT) to predict vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). Furthermore, reactivity could be explored through calculations of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions to predict sites susceptible to electrophilic or nucleophilic attack.

Until such specific research is conducted and published, a detailed, scientifically accurate article on the computational and theoretical aspects of this compound, as per the requested outline, cannot be provided.

Following a comprehensive search of publicly accessible scientific literature, it has been determined that there is insufficient information available to construct a detailed article on the applications of This compound according to the specified outline.

Extensive searches were conducted to find research pertaining to the use of this compound as a molecular building block in the following areas:

Synthesis of Complex Heterocyclic Systems: No specific examples were found detailing the use of this compound as a precursor for polysubstituted isoquinoline derivatives or as a scaffold for annulated and fused heterocycles. The available literature primarily focuses on the reactivity and applications of other isomers, such as 1,3-dichloroisoquinoline (B189448) and 1,4-dichloroisoquinoline, in these synthetic contexts.

Ligand Design in Organometallic Chemistry: There is a lack of published data on the chelation properties of ligands derived from this compound, their coordination to transition metals, or their subsequent applications in catalysis. Research in this area appears to concentrate on ligands synthesized from other isoquinoline isomers.

Role in Supramolecular Chemistry: No studies were identified that describe the role or application of this compound in the formation of supramolecular assemblies.

The reactivity, and therefore the application, of halogenated heterocyclic compounds is highly dependent on the specific positions of the halogen substituents. Consequently, information regarding other dichloroisoquinoline isomers cannot be accurately extrapolated to the 3,5-isomer.

Due to the absence of specific research findings, detailed examples, and data for this compound in the requested areas, it is not possible to generate the authoritative and scientifically accurate article as outlined.

Applications of 3,5 Dichloroisoquinoline As a Molecular Building Block

Role in Supramolecular Chemistry.

Design of Host-Guest Systems with Dichloroisoquinoline Moieties

The design of synthetic host-guest systems, which mimic biological recognition processes, is a cornerstone of supramolecular chemistry. The incorporation of specific structural motifs into macrocyclic or acyclic hosts allows for the selective binding of guest molecules.

Currently, there is a notable lack of published research specifically detailing the use of 3,5-Dichloroisoquinoline in the design of host-guest systems. However, the general principles of molecular recognition suggest that the dichloroisoquinoline unit could be a valuable component. The electron-withdrawing nature of the chlorine atoms can modulate the electron density of the isoquinoline (B145761) ring, potentially influencing its ability to participate in π-π stacking interactions with electron-rich guest molecules. Furthermore, the chlorine atoms themselves could act as halogen bond donors, interacting with electron-donating sites on a guest molecule. The synthesis of macrocycles incorporating this moiety could lead to novel receptors with unique selectivities. sigmaaldrich.com

Exploration in Self-Assembly and Non-Covalent Interactions

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructures from individual molecular components. This process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Exploration in Materials Science

The unique electronic and photophysical properties of conjugated organic molecules make them highly sought after for applications in materials science, particularly in the fields of optoelectronics and polymer chemistry.

Precursors for Optoelectronic Materials

Organic materials with tailored optical and electronic properties are at the heart of technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used.

To date, there are no specific reports on the synthesis or characterization of optoelectronic materials derived from this compound. The chlorine atoms on the isoquinoline ring can be used as synthetic handles for cross-coupling reactions, allowing for the extension of the π-conjugated system. For instance, coupling reactions could be employed to introduce various aromatic or heteroaromatic units, thereby tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the resulting materials. Theoretical and computational studies could provide valuable insights into the potential of such derivatives as emitters or charge-transport materials.

Components in Polymer and Nanomaterial Synthesis

The incorporation of functional building blocks into polymers and nanomaterials can impart new or enhanced properties to the resulting materials. The reactivity of the carbon-chlorine bonds in this compound makes it a potentially valuable monomer or functionalizing agent.

The use of this compound as a component in polymer and nanomaterial synthesis is an area that remains to be explored. In polymer chemistry, this compound could potentially be used as a monomer in polycondensation reactions. For example, nucleophilic aromatic substitution reactions could be employed to create polymers with the dichloroisoquinoline unit in the backbone, which might exhibit interesting thermal, mechanical, or photophysical properties.

In the realm of nanomaterials, this compound could be used to functionalize the surface of nanoparticles. The isoquinoline moiety could be attached to the surface through one of the chlorine atoms, leaving the other available for further reactions or to modulate the electronic properties of the nanoparticle. This surface modification could enhance the dispersibility of nanoparticles in organic media or introduce specific functionalities for sensing or catalytic applications.

While direct research is lacking, the synthesis of novel compounds from related dichlorinated heterocycles, such as 1,3-Dichloroisoquinoline (B189448), has been reported, showcasing the synthetic versatility of such scaffolds. rsc.org For instance, the differential reactivity of the chlorine atoms in 1,3-Dichloroisoquinoline has been exploited to create new ligands and disubstituted isoquinolines. rsc.org A similar exploration of the reactivity of this compound is a necessary prerequisite for its application in materials synthesis.

Future Perspectives and Emerging Research Avenues for 3,5 Dichloroisoquinoline Research

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of heterocyclic compounds. rsc.org For 3,5-Dichloroisoquinoline, future research is expected to move beyond traditional multi-step syntheses, which can be resource-intensive. numberanalytics.com A key area of development will be the application of novel catalytic systems and one-pot reaction cascades.

Emerging strategies for substituted isoquinolines often involve transition-metal-catalyzed C-H activation and annulation reactions. organic-chemistry.org For instance, methods that allow for the direct condensation of readily available starting materials, such as o-tolualdehyde derivatives and nitriles, provide a more convergent and atom-economical approach to the isoquinoline (B145761) core. nih.govharvard.edu The development of catalysts that can tolerate the electronic properties of dichlorinated precursors will be crucial. Furthermore, the use of microwave-assisted synthesis has already shown promise in accelerating key reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations for other isoquinolines, a technique that could be adapted for more efficient production of this compound derivatives. acs.orgorganic-chemistry.orgmcmaster.ca

Sustainable synthesis also emphasizes the use of environmentally benign reagents and solvents. rsc.org Research into mechanochemical methods, which reduce or eliminate the need for bulk solvents, represents a significant frontier in green chemistry and could be applied to the synthesis of this compound. nih.gov

Table 1: Comparison of Synthetic Approaches for Substituted Isoquinolines

MethodDescriptionPotential Advantages for this compound
Traditional Synthesis Multi-step classical reactions (e.g., Pomeranz-Fritsch, Bischler-Napieralski). numberanalytics.comEstablished and understood reaction mechanisms.
C-H Activation/Annulation Transition-metal-catalyzed direct functionalization of C-H bonds to build the isoquinoline ring. organic-chemistry.orgIncreased atom economy, fewer synthetic steps.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates. organic-chemistry.orgDrastically reduced reaction times, improved yields.
Mechanochemistry Solvent-free or low-solvent reactions induced by mechanical force. nih.govReduced solvent waste, potential for novel reactivity.

Unveiling Unique Reactivity Patterns Through Directed Evolution or High-Throughput Screening

The two chlorine atoms on the this compound ring are prime targets for functionalization, but their selective manipulation can be challenging. Future research will likely employ advanced screening methods to rapidly discover new reactivity patterns.

High-Throughput Screening (HTS) allows for the parallel execution of numerous reactions, making it an ideal tool for optimizing reaction conditions or discovering novel transformations. sigmaaldrich.com By systematically varying catalysts, ligands, solvents, and other reaction parameters in a multi-well plate format, researchers can quickly identify conditions for selective C-Cl bond activation at either the 3- or 5-position of the isoquinoline core. researchgate.net This is particularly relevant for cross-coupling reactions, which are fundamental for creating libraries of diverse derivatives. nih.gov

Directed evolution , a technique pioneered by Frances Arnold, uses principles of natural selection to engineer enzymes for specific chemical transformations. youtube.com While traditionally used in biochemistry, its application in synthetic organic chemistry is growing. One could envision evolving enzymes, such as cytochrome P450s, to catalyze site-selective oxidations or other transformations on the this compound scaffold, potentially leading to novel, stereochemically complex products that are inaccessible through traditional synthesis. youtube.com This approach offers the potential for highly selective and environmentally friendly catalysis.

Advanced in silico Modeling for Predictive Chemistry and Property Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, in silico modeling can accelerate the design of new derivatives with desired properties, reducing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives based on their structural features. nih.gov By analyzing the impact of different substituents on a molecule's mass, electronegativity, and partial charges, these models can guide the synthesis of compounds with enhanced potency against specific biological targets. nih.gov Similarly, computational methods can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, early in the design process. nih.govrsc.org

Advanced techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the binding of this compound derivatives to target proteins, revealing key interactions and guiding further optimization. nih.govnih.gov Machine learning algorithms are also being integrated to predict reaction yields and identify promising molecular substructures for achieving desired outcomes. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability.

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of heterocyclic compounds. nih.govresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, fewer byproducts, and improved safety, especially for highly reactive intermediates. nih.gov The synthesis of this compound and its subsequent functionalization could be streamlined into a multi-step continuous flow process, potentially telescoping several transformations without the need for intermediate isolation. scribd.com

Automated synthesis platforms are also poised to revolutionize the exploration of chemical space. researchgate.netresearchgate.net These robotic systems can perform complex, multi-step synthetic sequences and purifications with minimal human intervention. nih.gov By integrating automated platforms with in silico design and high-throughput screening, researchers could rapidly generate and test large libraries of this compound derivatives, significantly accelerating the discovery of new drug candidates or functional materials.

Exploration of Stereoselective Transformations

The creation of chiral molecules is of paramount importance in pharmaceutical chemistry. While this compound itself is achiral, its derivatization can introduce stereocenters. Future research will undoubtedly focus on developing stereoselective methods to control the three-dimensional arrangement of atoms in its derivatives.

A significant area of interest is the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Recent advances in rhodium-catalyzed asymmetric C-H activation have enabled the atroposelective synthesis of biaryl compounds derived from isoquinolines. acs.org Such methods could be applied to create axially chiral derivatives of this compound.

Furthermore, photoredox catalysis combined with chiral catalysts is emerging as a powerful tool for enantioselective transformations. acs.orgacs.org These methods could be employed for the asymmetric functionalization of the isoquinoline core or substituents attached to it, providing access to a wide range of enantiomerically pure compounds for biological evaluation.

Q & A

Q. What are the recommended protocols for synthesizing 3,5-Dichloroisoquinoline with high purity?

Synthesis should follow established heterocyclic chemistry methods, such as the Friedel-Crafts acylation or palladium-catalyzed cross-coupling, with modifications to optimize yield and purity. Key steps include:

  • Precursor selection : Use chlorinated benzene derivatives and isoquinoline precursors to ensure regioselective chlorination .
  • Reaction monitoring : Employ TLC or HPLC to track reaction progress and intermediate formation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve ≥95% purity .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address stability concerns during storage of this compound?

Stability is influenced by light, temperature, and humidity. Best practices include:

  • Storage conditions : Keep in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to quantify degradation products .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : 1H^1H/13C^{13}C NMR for confirming substitution patterns and chlorine positions. DEPT-135 can differentiate CH3_3, CH2_2, and CH groups .
  • Mass spectrometry : HRMS to verify molecular ion peaks and isotopic patterns (chlorine’s 35Cl^{35}Cl/37Cl^{37}Cl ratio) .
  • X-ray crystallography : For unambiguous structural elucidation of novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

Contradictions often arise from solvent polarity, steric effects, or competing reaction pathways. Methodological approaches include:

  • Kinetic studies : Compare reaction rates in polar aprotic (DMF) vs. non-polar solvents (toluene) to assess solvent effects .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to evaluate transition states and identify steric/electronic barriers .
  • Isotopic labeling : Introduce 13C^{13}C-labeled reactants to track regioselectivity via NMR .

Q. What strategies optimize the development of selective analytical methods for this compound in complex matrices?

  • Chromatographic optimization : Use UPLC with C18 columns and mobile phases adjusted to pH 3.0 (0.1% formic acid) to enhance peak resolution .
  • Detection sensitivity : Pair with tandem MS (MRM mode) for trace-level quantification (LOQ < 1 ng/mL) .
  • Matrix effect mitigation : Apply solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce interference .

Q. How do electronic effects of chlorine substituents influence the biological activity of this compound analogs?

  • SAR studies : Synthesize analogs with varying halogen substituents (e.g., F, Br) and compare IC50_{50} values in enzyme inhibition assays .
  • Electrostatic potential mapping : Use software like Schrödinger Maestro to visualize charge distribution and correlate with binding affinity .
  • Meta-analysis : Cross-reference bioactivity data with ChEMBL or PubChem to identify trends in chlorine’s role across related scaffolds .

Q. What experimental designs are effective for investigating the catalytic role of this compound in cross-coupling reactions?

  • Screening matrices : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)2_2, PdCl2_2) with ligands (XPhos, SPhos) under varying temperatures (80–120°C) .
  • Mechanistic probes : Add radical scavengers (TEMPO) or deuterated solvents to distinguish between ionic vs. radical pathways .
  • Turnover number (TON) analysis : Quantify catalyst efficiency via GC-MS to optimize substrate-to-catalyst ratios .

Methodological Guidelines

  • Data reproducibility : Document all synthetic procedures, including exact equivalents, reaction times, and purification details, adhering to Beilstein Journal guidelines .
  • Ethical reporting : Disclose negative results (e.g., failed reactions) to prevent publication bias .
  • Literature integration : Use tools like SciFinder or Reaxys to cross-validate spectral data and reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.